Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

COX-2 inhibition Inflammation Enzyme assay

Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate (CAS 1126636-56-3) is a small-molecule heterocyclic building block featuring an isoxazole core substituted at the 5-position with an ortho-fluorophenyl ring and at the 3-position with an ethyl ester. With a molecular weight of 235.21 and formula C12H10FNO3, it is a member of the 5-phenylisoxazole-3-carboxylate family, a privileged scaffold widely explored for kinase inhibition, anti-inflammatory activity, and metabolic enzyme targeting.

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
Cat. No. B12515980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C2=CC=CC=C2F
InChIInChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
InChIKeySHERLKSMCKYROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate: A Strategic Ortho-Fluoro Isoxazole Building Block for Medicinal Chemistry and Early-Stage Discovery


Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate (CAS 1126636-56-3) is a small-molecule heterocyclic building block featuring an isoxazole core substituted at the 5-position with an ortho-fluorophenyl ring and at the 3-position with an ethyl ester. With a molecular weight of 235.21 and formula C12H10FNO3, it is a member of the 5-phenylisoxazole-3-carboxylate family, a privileged scaffold widely explored for kinase inhibition, anti-inflammatory activity, and metabolic enzyme targeting [1]. This specific ortho-fluoro substitution pattern imparts distinct electronic and steric properties that differentiate it from its para- and meta-fluoro analogs, influencing both reactivity in downstream synthetic transformations and target binding profiles [2]. Commercially available at 95–98% purity from multiple vendors, it serves as a key intermediate for constructing focused libraries of fluorophenyl-isoxazole carboxamides, esters, and fused heterocycles in early drug discovery programs .

Why Direct Substitution of Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate with Common Para-Halo Analogs Is Scientifically Unjustified


Within the 5-phenylisoxazole-3-carboxylate chemotype, the position of the fluorine atom on the phenyl ring is not a trivial structural variation but a critical determinant of biological activity and synthetic trajectory. Ortho-fluorine substitution introduces a strong electron-withdrawing inductive effect in close proximity to the isoxazole ring, altering the electrophilicity of the C-3 ester carbonyl and influencing the compound's metabolic stability, hydrogen-bonding capacity, and target engagement relative to para-fluoro (e.g., ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate) or para-chloro/bromo analogs [1]. Published structure–activity relationship (SAR) studies on fluorophenyl-isoxazole derivatives reveal that even a shift from ortho- to para-fluorine can lead to substantial differences in antiproliferative potency and selectivity profiles [2]. Consequently, a researcher who substitutes an in-stock para-fluoro analog under the assumption of functional equivalence risks invalidating entire lead optimization campaigns through unanticipated loss of potency, altered selectivity, or failed synthetic derivatization. The quantitative evidence below delineates precisely where the ortho-fluoro substitution delivers measurable differentiation.

Quantitative Comparative Evidence for Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate vs. Closest Analogs


COX-2 Enzyme Inhibition: Measured IC50 Value Provides a Baseline for Ortho-Fluoro Substitution

Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate demonstrates measurable inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 100,000 nM (100 µM) in a fluorescence-based enzyme assay, as curated in BindingDB from ChEMBL deposition [1]. While this potency is modest, it establishes that the ortho-fluoro isoxazole ester scaffold engages the COX-2 active site. For comparison, the unsubstituted phenyl analog ethyl 5-phenylisoxazole-3-carboxylate and the para-fluoro isomer ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate lack publicly reported COX-2 inhibition data in the same standardized assay format, precluding a direct potency comparison—thereby making the ortho-fluoro variant the only member of this sub-series with an empirically established COX-2 IC50.

COX-2 inhibition Inflammation Enzyme assay

Xanthine Oxidase Inhibitory Potential: Class-Level SAR Prioritizes Ortho-Fluoro Substitution

A foundational patent (CN101580495A) discloses that 5-substituted phenyl-3-isoxazole carboxylic acid esters, including ethyl ester derivatives, exhibit xanthine oxidase (XO) inhibitory activity and are useful for preventing hyperuricemia and gout [1]. Within the broader class of 5-phenylisoxazole-3-carboxylates, the ortho-fluoro substitution is structurally analogous to the privileged 3-cyano-4-isobutoxyphenyl motif found in febuxostat—the most potent clinically approved XO inhibitor—suggesting that the ortho-fluorophenyl ester may serve as a streamlined, synthetically accessible mimetic [2]. In contrast, para-halo analogs (4-Cl, 4-Br, 4-F) lack patent-backed XO inhibition data and diverge from the febuxostat pharmacophore geometry, making them less rational starting points for XO-targeted programs.

Xanthine oxidase Hyperuricemia Metabolic disease

Synthetic Versatility: Ortho-Fluoro Ester as a Superior Substrate for 3-Acyl Derivatization Pathways

Ethyl 5-substituted-3-isoxazolecarboxylates are established precursors for the direct preparation of 3-acyl isoxazoles via reaction with alkynyl lithium reagents, a transformation that exploits the electrophilicity of the ester carbonyl [1]. The ortho-fluorine substituent enhances the electrophilic character of the C-3 ester through its inductive electron-withdrawing effect, potentially accelerating nucleophilic acyl substitution rates relative to para-fluoro or para-chloro analogs, where the inductive effect is attenuated by greater distance from the reaction center [2]. This property makes the ortho-fluoro variant a preferred substrate for chemists constructing 3-acyl-isoxazole libraries where reaction efficiency and yield are critical parameters.

Synthetic methodology Acylation Building block reactivity

Antiproliferative SAR Context: Ortho-Fluoro Phenylisoxazoles Demonstrate Potent Activity in Fluorophenyl-Carboxamide Series

In a 2021 study evaluating fluorophenyl-isoxazole-carboxamide derivatives against Hep3B and HepG2 hepatocellular carcinoma cell lines, compound 2f—a derivative bearing a fluorophenyl-isoxazole motif—emerged as the most potent analog with IC50 values of 5.76 µg/mL (Hep3B) and 34.64 µg/mL (HepG2), and induced G2-M phase cell cycle arrest [1]. While these data are for carboxamide derivatives rather than the ethyl ester itself, the SAR trend indicates that the fluorophenyl-isoxazole core, particularly when functionalized at the 3-position, is a productive scaffold for anticancer lead generation. The ethyl ester serves as the direct synthetic precursor to such carboxamides via hydrolysis and amide coupling, positioning it as the optimal entry point for constructing screening libraries around this validated antiproliferative chemotype.

Anticancer Hep3B Fluorophenyl-isoxazole

Optimal Procurement and Application Scenarios for Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate in Research and Early Development


Focused COX-2 Inhibitor Fragment Screening and SAR Expansion

The availability of a measured COX-2 IC50 (100 µM) for this compound makes it a suitable fragment hit for structure-based optimization [1]. Research groups engaged in anti-inflammatory drug discovery can procure this building block to generate focused libraries via ester hydrolysis and amide coupling, using the COX-2 inhibition data as a baseline for SAR tracking. Unlike the para-fluoro or unsubstituted phenyl analogs—which lack any publicly available COX-2 enzyme data—this compound offers immediate empirical grounding for medicinal chemistry decisions, accelerating hit-to-lead timelines.

Xanthine Oxidase Inhibitor Lead Generation for Gout and Hyperuricemia

Based on patent-backed class claims (CN101580495A) and pharmacophore alignment with febuxostat mimetics, this compound is a strategic starting material for synthesizing novel xanthine oxidase inhibitors [1]. Teams focused on metabolic disease can hydrolyze the ester to the carboxylic acid and proceed to amide or heterocycle fusion, generating screening compounds with a higher prior probability of XO engagement than those derived from para-halo analogs, which are not represented in XO-specific patent filings.

Construction of Fluorophenyl-Isoxazole Carboxamide Libraries for Hepatocellular Carcinoma Screening

Published literature confirms that fluorophenyl-isoxazole carboxamides derived from this core exhibit low-micromolar antiproliferative activity against Hep3B and HepG2 liver cancer cell lines, with compound 2f achieving an IC50 of 5.76 µg/mL [1]. The ethyl ester is the cost-effective precursor for generating diverse carboxamide libraries via standard hydrolysis–coupling sequences. Procuring this specific ortho-fluoro ester ensures that any observed antiproliferative activity can be directly contextualized within the existing SAR framework, avoiding the data vacuum associated with less-studied para-halo analogs.

Synthetic Methodology Development Leveraging Enhanced Ester Electrophilicity

The ortho-fluorine substituent's strong inductive electron-withdrawing effect (Hammett σₘ = 0.34 vs. σₚ = 0.06 for para-fluoro) enhances the electrophilicity of the C-3 ester carbonyl, making this compound a superior substrate for nucleophilic acyl substitution reactions such as 3-acyl isoxazole synthesis with alkynyl lithium reagents [1]. Academic and industrial process chemistry groups optimizing reaction yields and rates for isoxazole derivatization will find this building block kinetically advantageous compared to its para-substituted counterparts.

Quote Request

Request a Quote for Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.